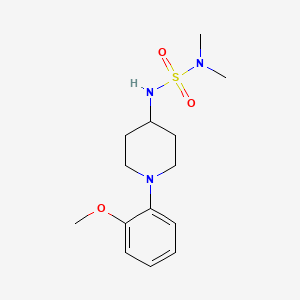
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine, also known as S-(+)-ketamine, is a chiral molecule that belongs to the class of arylcyclohexylamines. It is a derivative of ketamine, which is a well-known anesthetic and dissociative drug. S-(+)-ketamine has been shown to possess unique pharmacological properties, making it a promising candidate for use in scientific research.
作用機序
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine exerts its pharmacological effects by interacting with the N-methyl-D-aspartate (NMDA) receptor. It acts as a non-competitive antagonist of the receptor, leading to the inhibition of glutamate neurotransmission. This inhibition results in the modulation of several downstream signaling pathways, ultimately leading to the observed antidepressant and analgesic effects.
Biochemical and Physiological Effects:
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine has been shown to modulate several biochemical and physiological processes in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key factor in the regulation of synaptic plasticity and neurogenesis. It has also been shown to decrease the expression of inflammatory cytokines, which are known to play a role in the pathogenesis of depression and chronic pain.
実験室実験の利点と制限
One of the major advantages of using 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in lab experiments is its unique pharmacological profile. It possesses both antidepressant and analgesic effects, making it a promising candidate for the treatment of depression and chronic pain. However, one of the major limitations of using 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in lab experiments is its potential for abuse. It is a derivative of ketamine, which is a well-known drug of abuse, and its use in lab experiments must be carefully controlled.
将来の方向性
There are several future directions for the use of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in scientific research. One potential direction is the development of novel antidepressant and analgesic drugs that are based on the pharmacological profile of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine. Another potential direction is the exploration of the molecular mechanisms underlying the observed pharmacological effects of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine. Finally, the potential for the use of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, should also be explored.
合成法
The synthesis of 4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine involves the reaction of 2-methoxyphenylpiperidin-4-one with dimethylsulfamide in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
科学的研究の応用
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine(+)-ketamine has been widely used in scientific research due to its unique pharmacological properties. It has been shown to possess both antidepressant and analgesic effects, making it a promising candidate for the treatment of depression and chronic pain.
特性
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-16(2)21(18,19)15-12-8-10-17(11-9-12)13-6-4-5-7-14(13)20-3/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFBQZZZNZZGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoylamino)-1-(2-methoxyphenyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)
![3-[1-(2-Methoxyphenyl)piperidin-4-yl]-1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]urea](/img/structure/B7542576.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)